![molecular formula C15H9F3N2O2 B3123345 3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone CAS No. 306978-91-6](/img/structure/B3123345.png)
3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone
Descripción general
Descripción
3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential pharmaceutical applications. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with the appropriate acid chloride to form substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones, which are then treated with ammonia solution to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and chemical properties.
Aplicaciones Científicas De Investigación
3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in preclinical studies as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, such as signal transduction and gene expression, resulting in its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-hydroxy-5-(trifluoromethyl)pyridine
- 3-(trifluoromethyl)phenol
- 4-(trifluoromethyl)phenol
Uniqueness
Compared to similar compounds, 3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone stands out due to its unique quinazolinone structure combined with the trifluoromethyl group. This combination imparts enhanced chemical stability and biological activity, making it a valuable compound for various applications in medicinal chemistry and drug development .
Propiedades
IUPAC Name |
3-hydroxy-2-[3-(trifluoromethyl)phenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)10-5-3-4-9(8-10)13-19-12-7-2-1-6-11(12)14(21)20(13)22/h1-8,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLVXONGBHEQRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC(=CC=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



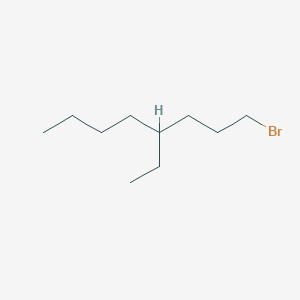
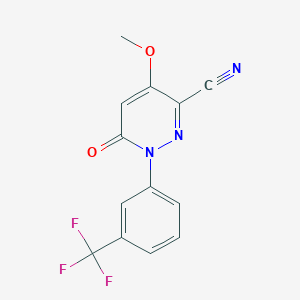
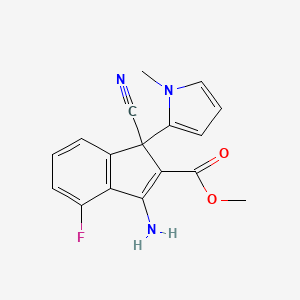
![N-allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide](/img/structure/B3123299.png)
![Ethyl 5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3123310.png)
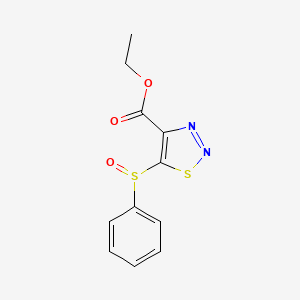
![(E)-N-(4-chlorophenyl)-3-[4-(4-chlorophenyl)piperazin-1-yl]but-2-enamide](/img/structure/B3123324.png)
![(E)-N-(3-chlorophenyl)-3-[4-(4-chlorophenyl)piperazin-1-yl]but-2-enamide](/img/structure/B3123325.png)

![2-({4-[3-(trifluoromethyl)phenyl]piperazino}methyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B3123332.png)
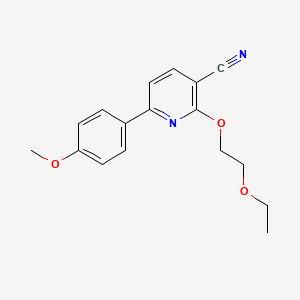
triazin-2-yl)sulfanyl)propanoate](/img/structure/B3123344.png)
![7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3123355.png)
